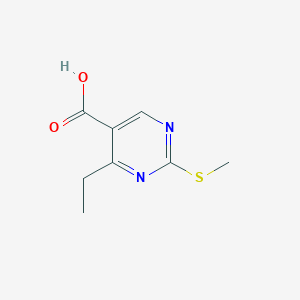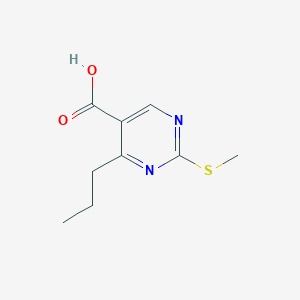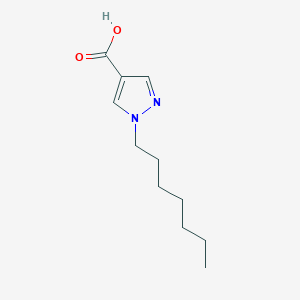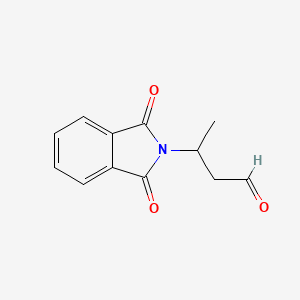![molecular formula C9H9NO5 B7813677 (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B7813677.png)
(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Overview
Description
(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: is a chemical compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . This compound is part of the dihydrobenzodioxin family and features a nitro group (-NO2) attached to the benzene ring, making it a nitro-substituted derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including nitration reactions of dihydrobenzodioxin derivatives. The nitration process typically involves treating the precursor compound with a nitrating agent such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure high yield and purity.
Chemical Reactions Analysis
(6-Nitro-2,3-dihydrobenzodioxin-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or iron (Fe) in acidic conditions .
Substitution: The hydroxyl group (-OH) can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Ester derivatives, ether derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
(6-Nitro-2,3-dihydrobenzodioxin-2-yl)methanol: can be compared with other similar compounds such as (6-Bromo-2,3-dihydrobenzodioxin-2-yl)methanol and (6-Chloro-2,3-dihydrobenzodioxin-2-yl)methanol . These compounds differ in the halogen substituent attached to the benzene ring, which affects their chemical reactivity and biological activity.
Comparison with Similar Compounds
(6-Bromo-2,3-dihydrobenzodioxin-2-yl)methanol
(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methanol
(6-Iodo-2,3-dihydrobenzodioxin-2-yl)methanol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-4-7-5-14-9-3-6(10(12)13)1-2-8(9)15-7/h1-3,7,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRIKCXVBZGOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(2-Methylimidazol-1-yl)ethyl]piperidine;hydrochloride](/img/structure/B7813595.png)

![6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B7813597.png)








![4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid](/img/structure/B7813679.png)
![[1-(4-Formylbenzoyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B7813684.png)

